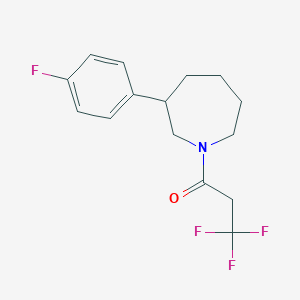
3,3,3-Trifluoro-1-(3-(4-fluorophenyl)azepan-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trifluoro-1-(3-(4-fluorophenyl)azepan-1-yl)propan-1-one, also known as TFA-1, is a synthetic compound that belongs to the class of cathinones. It has gained significant attention in the scientific community due to its potential use in research and development of new drugs.
Wissenschaftliche Forschungsanwendungen
Fluorinated Compound Synthesis
Fluorinated compounds, such as those containing trifluoromethyl groups, are crucial in pharmaceuticals and agrochemicals due to their ability to influence molecular properties such as metabolic stability, bioavailability, and binding affinity. The trifluoromethyl group, in particular, is recognized for its lipophilicity and electron-withdrawing properties, enhancing cell-membrane permeability and chemical stability of drug molecules. Recent advancements in trifluoromethylthiolation highlight the significance of incorporating such fluorinated motifs into lead compounds for drug discovery, offering an array of electrophilic reagents facilitating late-stage functionalization (X. Shao et al., 2015).
Photoredox Catalysis
The development of new protocols for tri- and difluoromethylation of various molecular skeletons has become increasingly important. Photoredox catalysis, utilizing visible-light-induced single-electron-transfer (SET) processes, has emerged as a powerful tool for radical reactions, including fluoromethylation. This approach enables efficient and selective radical fluoromethylation under mild conditions, highlighting the utility of catalysis in synthesizing fluorinated compounds, which are highly sought after in the pharmaceutical and agrochemical industries (T. Koike & M. Akita, 2016).
Organic Synthesis and Catalysis
The synthesis and application of fluorinated compounds extend beyond pharmaceuticals to materials science, demonstrating the versatility of fluorinated reagents. For instance, the synthesis of 5,7-diaryl-2-fluoro-4H-1,3-diazepines from 3-aryl-substituted 2H-azirines and difluorocarbene showcases innovative pathways in organic synthesis, leveraging fluorinated intermediates for constructing complex molecular architectures (M. Novikov et al., 2006).
Fluorination Techniques
Advanced fluorination techniques have been developed to enable the direct installation of fluorine atoms or fluorine-containing groups into organic molecules. These methods are critical for generating fluorinated molecules with specific properties, such as increased stability and improved biological activity. The use of electrophilic and nucleophilic fluorination agents allows for the selective modification of aromatic and aliphatic compounds, significantly contributing to the field of medicinal chemistry and beyond (G. Prakash et al., 2012).
Eigenschaften
IUPAC Name |
3,3,3-trifluoro-1-[3-(4-fluorophenyl)azepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F4NO/c16-13-6-4-11(5-7-13)12-3-1-2-8-20(10-12)14(21)9-15(17,18)19/h4-7,12H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCAUMOOQBNBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-1-[3-(4-fluorophenyl)azepan-1-yl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[6-(4-Chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2730332.png)
![1-(3,4-dichlorophenyl)-N-ethyl-N-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2730333.png)
![methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate](/img/structure/B2730335.png)
![N-butyl-2-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2730336.png)

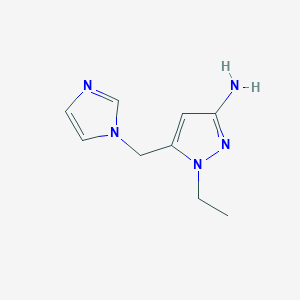
![(4-Benzylpiperazin-1-yl)-[2-(4-tert-butylphenoxy)pyridin-3-yl]methanone](/img/structure/B2730343.png)
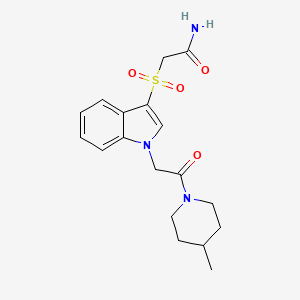
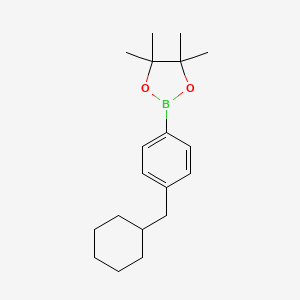
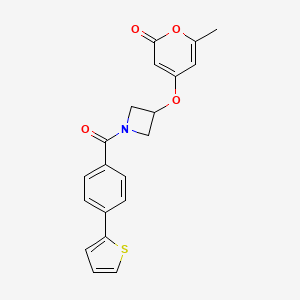
![2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetic Acid](/img/structure/B2730347.png)
![2-{[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2730348.png)